Evatanepag
Overview
Description
Evatanepag is a monocarboxylic acid . It has been used in trials studying the treatment of Tibial Fractures . It is a small molecule pharmaceutical and is currently being investigated in clinical studies . It is known to target prostaglandin E2 receptor EP2 subtype and prostaglandin E2 receptor EP4 subtype .
Molecular Structure Analysis
Evatanepag has a molecular formula of C25H28N2O5S . The IUPAC name for Evatanepag is 2-[3-[[ (4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid .
Physical And Chemical Properties Analysis
Evatanepag has a molecular weight of 468.6 g/mol . The InChI for Evatanepag is InChI=1S/C25H28N2O5S/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29/h4-15H,16-18H2,1-3H3,(H,28,29) .
Scientific Research Applications
Pharmacokinetics and Drug Interactions
Evatanepag has been a subject of interest in pharmacokinetic studies, focusing on its interactions and behaviors within the body. The 111th Annual Meeting of the American Society for Clinical Pharmacology and Therapeutics discussed pharmacokinetic studies of several investigational drugs, including Evatanepag, highlighting its significance in the field of pharmacokinetics and drug interactions (Veryard, 2010).
Agonist Recognition and Activation Mechanisms
Research on the prostaglandin E2 receptor EP2 subtype, to which Evatanepag acts as an agonist, has provided insights into the drug's selectivity and the G protein coupling mechanism. The study reveals the unconventional activation and G protein coupling of Evatanepag, contributing to the understanding of its potential therapeutic applications for osteoporosis, ocular hypertension, neurodegenerative diseases, and cardiovascular disorders (Qu et al., 2021).
Therapeutic Strategy for Ocular Hypertension
Evatanepag is being exploredas a promising therapeutic strategy for ocular hypertension and related disorders. The drug's role in the prostaglandin E2 receptor EP2 subtype suggests potential effectiveness in treating conditions such as glaucoma by modulating intraocular pressure and improving ocular health (Qu et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29/h4-15H,16-18H2,1-3H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHRHWDYFNWPNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945000 | |
Record name | [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evatanepag | |
CAS RN |
223488-57-1 | |
Record name | Evatanepag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223488571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evatanepag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12022 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVATANEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L266R6E31E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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